1,1'-(1-methyl-3,4-dihydro-1H-beta-carboline-2,9-diyl)diethanone
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Overview
Description
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a synthetic organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The beta-carboline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.
Uniqueness
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(9-acetyl-1-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C16H18N2O2/c1-10-16-14(8-9-17(10)11(2)19)13-6-4-5-7-15(13)18(16)12(3)20/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UEOFDTRVJDLVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C)C3=CC=CC=C3N2C(=O)C |
Origin of Product |
United States |
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